molecular formula C16H23IN2O4 B13353607 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine

Cat. No.: B13353607
M. Wt: 434.27 g/mol
InChI Key: LDQZRAJNOFPGOF-UHFFFAOYSA-N
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Description

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyridine ring, which is further functionalized with an iodo group and a tetrahydro-2H-pyran-2-yloxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

Scientific Research Applications

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine
  • 4-(4-Chloro-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine
  • 4-(4-Fluoro-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine

Uniqueness

The uniqueness of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine lies in the presence of the iodo group, which imparts distinct reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs. The iodo group can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets .

Properties

Molecular Formula

C16H23IN2O4

Molecular Weight

434.27 g/mol

IUPAC Name

4-[4-iodo-6-[2-(oxan-2-yloxy)ethoxy]pyridin-2-yl]morpholine

InChI

InChI=1S/C16H23IN2O4/c17-13-11-14(19-4-7-20-8-5-19)18-15(12-13)21-9-10-23-16-3-1-2-6-22-16/h11-12,16H,1-10H2

InChI Key

LDQZRAJNOFPGOF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=CC(=CC(=N2)N3CCOCC3)I

Origin of Product

United States

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